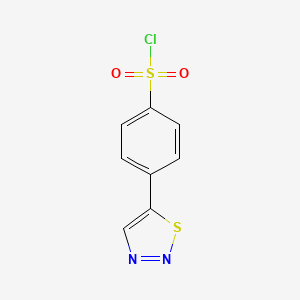
4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride
Overview
Description
“4-(1,2,3-Thiadiazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with a molecular weight of 260.72 . . The IUPAC name for this compound is 4-(1,2,3-thiadiazol-5-yl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticancer Activity
Compounds with a 1,3,4-thiadiazole core have been used in the synthesis of novel therapeutic agents with anticancer properties . In one study, a series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and investigated for their antiproliferative potential . Some of these analogues showed comparable efficacy to doxorubicin, a common chemotherapy drug .
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have also been found to possess antimicrobial properties . In the same study mentioned above, the synthesized molecules were assessed for their antimicrobial activity against different bacterial and fungal strains . Some of these molecules showed potent activity against selective strains of microbes .
Antioxidant Activity
The 1,3,4-thiadiazole derivatives have also been studied for their antioxidant potential . The antioxidant evaluation was performed using the DPPH assay, and one of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .
Antifungal Activity
1,3,4-Thiadiazole derivatives have been reported to have antifungal properties . In one study, 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols were synthesized, and their antifungal properties were examined . A moderate fungicidal effect of the compounds under consideration was found .
Antiviral Activity
The 1,3,4-thiadiazole core has been used in the structure of novel therapeutic agents with antiviral properties . This makes it a promising scaffold for the development of new antiviral drugs .
Insecticidal Activity
1,3,4-Thiadiazole derivatives have been reported to have insecticidal properties . This makes them potential candidates for the development of new insecticides .
Neuroprotective Activity
1,3,4-Thiadiazoles are considered to be the most attractive neuroprotective-activity molecule system among other thiadiazole systems . Many compounds of this group have been used in medicine as oxidation inhibitors, colorants, and metal complexing compounds .
Safety and Hazards
This compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with similar structures have shown affinity towardsShikimate kinase active site , which plays a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that similar compounds react with benzenesulphonyl chloride and 4-methyl benzene sulphonyl chloride to form sulphonamido compounds . These reactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound’s reaction with sodium cyanate and potassium isothiocyanate forms uredo and thiouredo-1,3,4-thiadiazol-5-yl . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have shown good to moderate strength towards biological activity when compared with amoxicillin and tetracycline pharmaceutical compounds .
properties
IUPAC Name |
4-(thiadiazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKDPNQFMMHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NS2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367928-80-0 | |
| Record name | 4-(1,2,3-thiadiazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




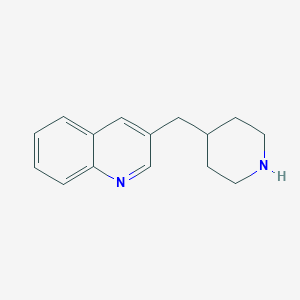


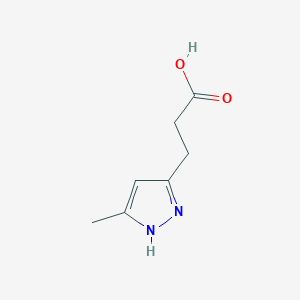
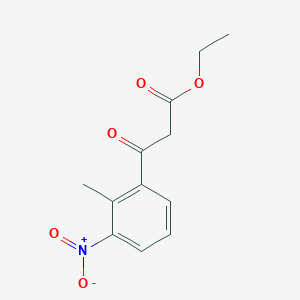
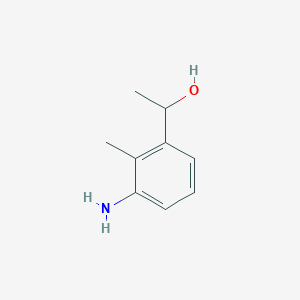
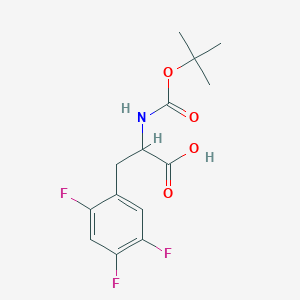
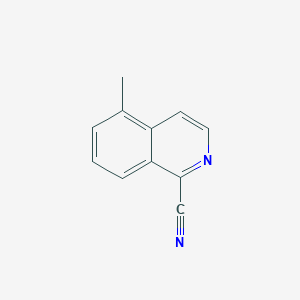

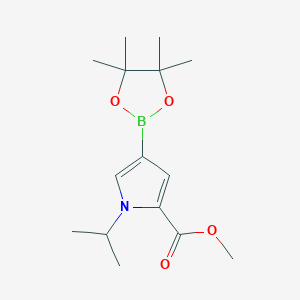
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)
